2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

Catalog No.
S15663239
CAS No.
M.F
C18H22N2O2S
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

Product Name

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

IUPAC Name

2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H22N2O2S/c1-14-6-10-17(11-7-14)23(21,22)20-12-4-3-5-18(20)16-9-8-15(2)19-13-16/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

WTCNFWODJAPJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)C

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group and a tosylpiperidine moiety. The chemical formula for this compound is C22H29N3O2SC_{22}H_{29}N_{3}O_{2}S, and it has a molecular weight of approximately 399.55 g/mol. The structure consists of a pyridine ring at the core, which is a six-membered aromatic ring containing one nitrogen atom, making it part of the class of compounds known as pyridines. The tosylpiperidine substituent enhances its potential for biological activity and reactivity in various

Due to its functional groups. Notably, the tosyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles. Additionally, the compound can undergo:

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring can react with electrophiles.
  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as amines or alcohols.
  • Cyclization Reactions: Under certain conditions, it may form cyclic compounds through intramolecular reactions.

The synthesis of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves several steps:

  • Formation of the Tosylpiperidine: This can be achieved through the reaction of piperidine with p-toluenesulfonyl chloride.
  • Pyridine Substitution: The tosylpiperidine can then be reacted with a methylated pyridine precursor under suitable conditions (e.g., using bases or catalysts) to form the final compound.

Specific methods may vary based on desired purity and yield, but common solvents include tetrahydrofuran and dimethylformamide.

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has potential applications in:

  • Pharmaceutical Chemistry: As a building block for developing new drugs targeting various diseases.
  • Material Science: Due to its unique structure, it may be used in synthesizing novel materials with specific electronic or optical properties.
  • Organic Synthesis: It serves as an intermediate in various organic reactions, particularly in creating more complex heterocyclic compounds.

Interaction studies involving 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine focus on its reactivity with biological targets or other chemical species. Research often investigates how this compound interacts with enzymes or receptors in biological systems, which can provide insights into its pharmacological potential. Additionally, studies on its interactions with other small molecules may reveal synergistic effects that enhance its biological activity.

Several compounds share structural similarities with 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine, including:

Compound NameStructureUnique Features
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpiperidin-2-yl)pyridineStructureContains a pyrrolidine instead of piperidine
2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridineStructureFeatures a methoxy group instead of methyl
2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridineStructureContains a methylthio group

Uniqueness

The uniqueness of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine lies in its specific combination of the methyl group on the pyridine ring and the tosyl-piperidinic structure, which may confer distinct chemical reactivity and biological activity compared to its analogs. This compound's specific interactions within biological systems could lead to novel therapeutic applications not observed in structurally similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

330.14019912 g/mol

Monoisotopic Mass

330.14019912 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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